Lff-571

Description

Properties

CAS No. |

1160959-55-6 |

|---|---|

Molecular Formula |

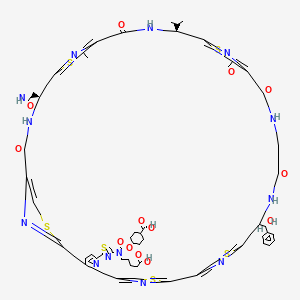

C60H63N13O13S6 |

Molecular Weight |

1366.6 g/mol |

IUPAC Name |

4-[4-carboxybutyl-[2-[(18S,25S,35S)-35-[(S)-hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]carbamoyl]oxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C60H63N13O13S6/c1-28(2)44-58-72-47(39(92-58)23-85-5)51(80)62-22-42(75)69-48(49(78)30-11-7-6-8-12-30)57-67-38(26-89-57)55-65-36(24-88-55)46-33(53-66-37(25-87-53)50(79)64-35(21-41(74)61-4)56-71-45(29(3)91-56)52(81)70-44)18-19-34(63-46)54-68-40(27-90-54)73(20-10-9-13-43(76)77)60(84)86-32-16-14-31(15-17-32)59(82)83/h6-8,11-12,18-19,24-28,31-32,35,44,48-49,78H,9-10,13-17,20-23H2,1-5H3,(H,61,74)(H,62,80)(H,64,79)(H,69,75)(H,70,81)(H,76,77)(H,82,83)/t31?,32?,35-,44-,48-,49-/m0/s1 |

InChI Key |

GNLYKLDXQZHYTR-QWSGWXDSSA-N |

SMILES |

CC1=C2C(=O)NC(C3=NC(=C(S3)COC)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)N(CCCCC(=O)O)C(=O)OC8CCC(CC8)C(=O)O)C9=NC(=CS9)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C1=CC=CC=C1)O)C(C)C |

Isomeric SMILES |

CC1=C2C(=O)N[C@H](C3=NC(=C(S3)COC)C(=O)NCC(=O)N[C@H](C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)N(CCCCC(=O)O)C(=O)OC8CCC(CC8)C(=O)O)C9=NC(=CS9)C(=O)N[C@H](C(=N2)S1)CC(=O)NC)[C@H](C1=CC=CC=C1)O)C(C)C |

Canonical SMILES |

CC1=C2C(=O)NC(C3=NC(=C(S3)COC)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)N(CCCCC(=O)O)C(=O)OC8CCC(CC8)C(=O)O)C9=NC(=CS9)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C1=CC=CC=C1)O)C(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LFF-571; LFF571; LFF 571 |

Origin of Product |

United States |

Discovery and Pre Development Methodologies of Lff 571

Strategies for Identifying LFF-571 as a Lead Compound from Natural Product Derivatives

The identification of this compound as a lead compound stemmed from research into natural product derivatives, specifically focusing on the antibiotic GE2270 A nih.govnih.govasm.orgresearchgate.netfigshare.comnih.govosti.gov. GE2270 A is a thiopeptide-based secondary metabolite originally isolated from the fermentation broth of Planobispora rosea nih.gov. Scientists at Le Petit Research Center initially identified GE2270A in a screen designed to find inhibitors of Staphylococcus aureus growth that could be antagonized by the addition of exogenous elongation factor Tu (EF-Tu) nih.gov. This screening strategy indicated that GE2270A's mechanism of action involved EF-Tu nih.gov.

Building upon the knowledge of GE2270 A's activity and target, this compound was developed as a semisynthetic derivative nih.govnih.govasm.org. This approach leveraged the proven antibacterial properties of the natural product scaffold while aiming to improve its characteristics for therapeutic application nih.govosti.gov. The focus on derivatives of GE2270 A was a deliberate strategy to identify compounds with potential for treating infections like CDI, given the urgent need for new antibiotics against this pathogen nih.govnih.govnih.govosti.govpatsnap.com.

Medicinal Chemistry Approaches in the Optimization of this compound Analogues

Medicinal chemistry efforts in the development of this compound focused on optimizing analogues of the natural product GE2270 A nih.govdrugbank.comfigshare.comnih.govacs.org. A key objective was to enhance the aqueous solubility of the compound relative to the natural product and earlier development candidates nih.govosti.govrcsb.org. Improving antibacterial activity was another significant goal of the optimization process nih.govosti.govrcsb.org.

The medicinal chemistry research involved the design, synthesis, and evaluation of 4-aminothiazolyl analogues of GE2270 A nih.govacs.orgrcsb.org. Structure-activity relationships were defined to understand how chemical modifications impacted the compounds' properties nih.govosti.govrcsb.org. Studies included assessing cocrystallographic interactions, pharmacokinetics, and efficacy in animal models of infection nih.govosti.govrcsb.org. These studies led to the identification of a series of dicarboxylic acid derivatives that demonstrated significantly improved solubility and efficacy profiles compared to previously studied compounds and the natural product itself nih.govosti.govrcsb.org. This optimization process ultimately resulted in the selection of this compound as an investigational new drug candidate nih.govosti.govrcsb.org.

Evolution of this compound Research Programs within Antibiotic Discovery Frameworks

The research program for this compound evolved within the broader framework of antibiotic discovery, particularly in response to the growing challenge of Clostridium difficile infections nih.govnih.govnih.govosti.govpatsnap.com. The urgent need for novel agents to treat CDI, especially considering issues like recurrence rates with existing therapies, provided a strong impetus for the development of compounds with new mechanisms of action nih.govnih.govpatsnap.com.

This compound, with its novel mechanism targeting bacterial EF-Tu, represented a departure from the molecular targets of many established antibiotics used for CDI, such as metronidazole (B1676534) and vancomycin (B549263) nih.govnih.govpatsnap.com. The research program aimed to characterize this novel mechanism and assess the compound's potency and spectrum of activity against C. difficile and other Gram-positive bacteria nih.govnih.govabmole.com. Pre-clinical studies investigated its efficacy in animal models of infection abmole.comnih.govosti.govrcsb.org.

The progression of this compound through development included clinical trials to evaluate its potential in humans researchgate.netpatsnap.com. Although this compound completed phase II clinical trials and showed efficacy in treating moderate CDI, the antibiotic development program at Novartis was discontinued (B1498344) in 2018, and no further data suggesting progression to phase III trials are publicly available researchgate.netrsc.orgpew.org. This trajectory reflects the challenging landscape of antibiotic development, where promising candidates may not always reach market despite positive early results pew.org.

Detailed Research Findings:

Research findings indicate that this compound is a potent inhibitor of C. difficile protein synthesis by binding to EF-Tu nih.govnih.govasm.org. Studies have shown that this compound has potent antibacterial activity against a range of Gram-positive bacteria, including C. difficile, with reported MIC90 values against C. difficile isolates being ≤0.5 μg/ml nih.govasm.orgabmole.com. This potency is noted to be greater than that of vancomycin and metronidazole against C. difficile in vitro nih.govabmole.com.

Studies investigating the mechanism of reduced susceptibility to this compound in C. difficile identified single-step mutants with reduced susceptibility at low frequencies nih.govnih.govasm.orgnih.gov. Sequencing of these mutants revealed a specific G260E substitution in the thiopeptide-binding pocket of elongation factor Tu nih.govasm.orgnih.gov. Importantly, this mutation did not confer cross-resistance to commonly used antimicrobials like fidaxomicin (B1672665), vancomycin, or metronidazole nih.govasm.orgnih.govnih.gov. Serial passage studies did not select for C. difficile mutants with reduced susceptibility to this compound nih.gov.

In addition to inhibiting bacterial growth, subinhibitory concentrations of this compound have been shown to reduce toxin production by C. difficile in a strain-dependent manner nih.gov.

Molecular and Cellular Mechanisms of Lff 571 Action

Characterization of LFF-571's Molecular Target: Elongation Factor Tu (EF-Tu)

This compound functions by targeting bacterial Elongation Factor Tu (EF-Tu). drugbank.comnih.govnih.govwikipedia.orgebi.ac.uk EF-Tu is a highly conserved GTP-binding protein that plays a crucial role in bacterial protein synthesis. Its primary function is to facilitate the delivery of aminoacyl-tRNAs (aa-tRNAs) to the A-site of the ribosome during the elongation phase of translation. This process is dependent on the binding and hydrolysis of GTP by EF-Tu.

Specific Binding Site Analysis and Interaction with EF-Tu

Research has characterized the specific interaction between this compound and EF-Tu. This compound has been shown to bind to domain 1 of EF-Tu. wikipedia.org This binding site is located near the GDP/GTP binding pocket of the protein. wikipedia.org Studies indicate that this compound preferentially binds to the GDP-bound conformation of EF-Tu. wikipedia.org The interaction is non-covalent, involving specific residues within the binding pocket. Structural analyses, including X-ray crystallography, have provided detailed insights into the molecular contacts between this compound and EF-Tu, illustrating how the compound fits into the binding site and interacts with surrounding amino acids. wikipedia.org

Interference with Bacterial Protein Synthesis and Translational Inhibition

The binding of this compound to EF-Tu leads to a disruption of the normal translational process. By binding to EF-Tu, particularly in its GDP-bound state, this compound is thought to stabilize an inactive conformation of the elongation factor. drugbank.comwikipedia.org This stabilization prevents EF-Tu from effectively interacting with aminoacyl-tRNAs and the ribosome, or interferes with the necessary conformational changes and GTP hydrolysis required for aa-tRNA delivery to the ribosomal A-site. wikipedia.org The consequence of this interference is a potent inhibition of bacterial protein synthesis. drugbank.comnih.govnih.govwikipedia.org This translational inhibition ultimately stalls the elongation of polypeptide chains on the ribosome, severely impacting the ability of the bacterial cell to produce essential proteins.

Investigation of Intracellular Signaling Pathway Modulation by this compound

The primary impact of this compound on bacterial cells stems from its direct inhibition of protein synthesis. While the primary mechanism is translational inhibition, this fundamental disruption can trigger downstream cellular responses.

Cellular Responses and Adaptive Mechanisms to this compound Exposure

Bacteria can exhibit responses to the presence of this compound, including the development of reduced susceptibility.

Identification of Mutants with Reduced Susceptibility to this compound and Associated Genetic Alterations (e.g., G260E substitution in EF-Tu)

Exposure to this compound can lead to the selection of bacterial mutants with reduced susceptibility to the compound. drugbank.comnih.gov Investigations into the mechanisms of this reduced susceptibility have identified genetic alterations, particularly in the genes encoding EF-Tu (tuf genes). drugbank.comnih.gov A notable and frequently observed mutation associated with reduced susceptibility to this compound is a glycine (B1666218) to glutamate (B1630785) substitution at position 260 in EF-Tu (G260E). drugbank.comnih.gov This specific amino acid substitution is located within or near the this compound binding site on EF-Tu. The presence of the bulkier, charged glutamate residue at this position is thought to interfere with the binding of this compound to EF-Tu, thereby diminishing the inhibitory effect of the compound on protein synthesis. drugbank.com Other mutations in EF-Tu have also been identified that confer reduced susceptibility, highlighting that alterations in the target protein are a primary mechanism of bacterial adaptation to this compound.

Data on the minimum inhibitory concentrations (MICs) for this compound against susceptible strains and resistant mutants, such as those carrying the G260E mutation, illustrate the impact of these genetic alterations on susceptibility. While specific MIC values can vary depending on the bacterial species and experimental conditions, studies consistently show elevated MICs for resistant strains compared to their susceptible counterparts. drugbank.com

Table 1: Illustrative Impact of EF-Tu Mutation on this compound Susceptibility (Note: Specific MIC values are illustrative and dependent on bacterial species and experimental context as reported in research findings.)

| Bacterial Strain Type | EF-Tu Genotype | Illustrative this compound Susceptibility (MIC Range) |

| Susceptible | Wild-type | Low |

| Reduced Susceptibility | G260E Mutation in EF-Tu | Elevated |

Evaluation of Cross-Resistance Profiles with Other Antimicrobials

Investigations into the development of resistance to LFF571 have identified mutations in the tuf gene, which encodes EF-Tu, as a mechanism of reduced susceptibility. guidetopharmacology.orgwikipedia.org A specific point mutation, resulting in a G260E substitution within the thiopeptide-binding pocket of EF-Tu, has been linked to reduced susceptibility in C. difficile. guidetopharmacology.orgwikipedia.orgfishersci.ca

Crucially, studies have shown that this G260E mutation in EF-Tu does not confer cross-resistance to several clinically used antimicrobials, including fidaxomicin (B1672665), vancomycin (B549263), and metronidazole (B1676534). guidetopharmacology.orgwikipedia.orgfishersci.ca Bacterial strains exhibiting reduced susceptibility to LFF571 have been found to remain sensitive to antibiotics with different structures and mechanisms of action. guidetopharmacology.org This suggests that LFF571's novel target and mechanism of action may circumvent existing resistance mechanisms to commonly used antibiotics. LFF571 has demonstrated potent activity against bacteria that have developed reduced susceptibility or resistance to currently marketed antibiotics.

Comparative in vitro studies have assessed the activity of LFF571 against C. difficile isolates alongside other antimicrobials. LFF571 has generally shown potent activity with minimal inhibitory concentration (MIC) values that are often lower than those of vancomycin and metronidazole. Surveillance data from European surveys have indicated no evidence of in vitro resistance to LFF571 among the C. difficile isolates tested. While some studies suggest potential ribotype-specific differences in susceptibility to certain treatment agents, LFF571 has shown similar MIC values across different C. difficile clades, including the hypervirulent ribotype 027, unlike some other antibiotics like fidaxomicin and metronidazole where higher MICs were observed for clade 2 isolates.

The following table summarizes representative in vitro susceptibility data comparing LFF571 to other antimicrobials against C. difficile strains, highlighting the MIC ranges and MIC values from available research.

| Antimicrobial | MIC Range (g/ml) | MIC (g/ml) | Notes | Source |

| LFF571 | 0.5 | 0.25 - 0.5 | Potent activity against tested C. difficile strains. | guidetopharmacology.orgfishersci.ca |

| Fidaxomicin | Variable | 0.5 | Variable activity against Gram-positive organisms. | |

| Vancomycin | Not specified | 2 | Generally higher MICs compared to LFF571 and fidaxomicin. | |

| Metronidazole | Not specified | 2 | Generally higher MICs compared to LFF571 and fidaxomicin. | |

| Linezolid | Not specified | Not specified | Strains with reduced susceptibility to LFF571 remained sensitive. | guidetopharmacology.org |

| Moxifloxacin | Not specified | Not specified | Strains with reduced susceptibility to LFF571 remained sensitive. | guidetopharmacology.org |

| Tetracycline | Not specified | Not specified | Strains with reduced susceptibility to LFF571 remained sensitive. | guidetopharmacology.org |

| Ampicillin | Not specified | Not specified | Strains with reduced susceptibility to LFF571 remained sensitive. | guidetopharmacology.org |

| Clindamycin | Not specified | Not specified | Strains with reduced susceptibility to LFF571 remained sensitive. | guidetopharmacology.org |

| Erythromycin | Not specified | Not specified | Strains with reduced susceptibility to LFF571 remained sensitive. | guidetopharmacology.org |

Note: The data presented in this table are derived from the referenced studies and may represent specific sets of isolates or testing methodologies.

The low frequency of susceptibility loss observed in vitro for LFF571 and the absence of cross-resistance to commonly used antibiotics further support its potential as a treatment option, particularly for infections caused by resistant strains. guidetopharmacology.orgwikipedia.org

Preclinical Efficacy Studies of Lff 571 in Pathogen and Disease Models

In Vitro Efficacy Studies Against Relevant Pathogens

Assessment of Antibacterial Activity Against Clostridium difficile Strains and Ribotypes

In vitro studies have demonstrated LFF-571's potent activity against C. difficile. abmole.comnih.govfrontiersin.orgnih.govresearchgate.net Its minimal inhibitory concentration (MIC) values indicate strong activity. frontiersin.org this compound has shown potent activity against 50 strains of C. difficile with a MIC of ≤ 0.25 μg/ml. abmole.comnih.govnih.gov This MIC was reported to be one dilution lower than that of fidaxomicin (B1672665) (MIC, 0.5 μg/ml) and three dilutions lower than both vancomycin (B549263) and metronidazole (B1676534) (MICs, 2 μg/ml) against the same set of strains. nih.gov this compound is reported to be effective against all C. difficile ribotypes tested, with a MIC of 0.25 µg/mL. nih.gov A pan-European survey of C. difficile isolates in 2008 found that the MICs of this compound were generally 2-4-fold lower than those of vancomycin and metronidazole. nih.gov Isolates belonging to clade 2, including the hypervirulent ribotype 027, showed similar MIC values for this compound and vancomycin, while having higher MIC and MIC values for fidaxomicin and metronidazole. nih.gov

Comparative Activities Against Other Gram-Positive Aerobic and Anaerobic Bacteria

This compound possesses potent activity against most other Gram-positive anaerobes (MIC, ≤ 0.25 μg/ml), with the notable exceptions of bifidobacteria and lactobacilli. abmole.comnih.govnih.gov Its activity spectrum extends to some Gram-positive aerobes, including lactobacilli and enterococci. frontiersin.org The MICs for aerobes such as enterococci, Staphylococcus aureus (including MRSA), Streptococcus pyogenes, and other streptococci were 0.06, 0.125, 2, and 8 μg/ml, respectively. nih.govnih.gov While this compound exhibits activity against a range of Gram-positive bacteria, its activity against Gram-negative anaerobes is generally less pronounced. nih.govnih.gov

Effects on Toxin Production by Clostridium difficile at Subinhibitory Concentrations

Studies have investigated the effects of this compound on toxin production by C. difficile at concentrations below those required to inhibit bacterial growth. researcher.lifenih.govnih.govasm.org Subinhibitory concentrations of this compound have been shown to reduce toxin production in cultured C. difficile. researcher.liferesearchgate.net this compound led to strain-dependent effects on toxin production, including decreased toxin levels and more rapid declines in toxin production compared to the inhibition of colony formation. researcher.lifenih.govnih.govasm.org This effect on toxin reduction at subinhibitory concentrations is hypothesized to be beneficial in alleviating symptoms, although its relevance in patients requires further study. researcher.lifenih.govnih.govasm.org

In Vivo Efficacy Studies in Animal Models of Infection

Utilization of the Hamster Model of Clostridium difficile Infection

The hamster model of C. difficile infection has been utilized to assess the in vivo efficacy of this compound. nih.govresearchgate.netnih.govasm.orgresearchgate.netmorressier.comtandfonline.comfrontiersin.orgfarmaciajournal.comjyoungpharm.org Infection is typically induced in Golden Syrian hamsters using a toxigenic strain of C. difficile. nih.govasm.orgresearchgate.net Treatment commences post-infection and involves administration of this compound, often compared to saline or vancomycin. nih.govasm.orgresearchgate.net

Assessment of Therapeutic Impact on Disease Progression and Recurrence in Animal Models

Antibacterial Activity of this compound Against C. difficile and Other Gram-Positive Bacteria (In Vitro)

| Bacterial Species/Group | MIC (μg/ml) |

| Clostridium difficile | ≤ 0.25 |

| Most other Gram-positive anaerobes | ≤ 0.25 |

| Enterococci | 0.06 |

| Staphylococcus aureus (including MRSA) | 0.125 |

| Streptococcus pyogenes | 2 |

| Other Streptococci | 8 |

| Bifidobacteria | Less active |

| Lactobacilli | Less active |

Impact of this compound on C. difficile Toxin Production (In Vitro)

| Antibiotic | Effect on Toxin Levels (Subinhibitory Concentrations) | Notes |

| This compound | Decreased (strain-dependent) | More rapid decline than growth inhibition |

| Fidaxomicin | Decreased | Similar pattern to this compound |

| Vancomycin | Increased (in some strains) | Cell wall synthesis inhibitor |

| Metronidazole | Increased (in one strain) |

Efficacy of this compound in Hamster Model of CDI

| Treatment Group | Risk Reduction in Death vs. Saline | Risk Reduction in Death vs. Vancomycin (20 mg/kg) | Primary Impact on Survival Benefit |

| This compound (5 mg/kg) | 79% (P < 0.0001) | 69% (P = 0.0022) | Decrease in recurrence risk |

| Vancomycin (20 mg/kg) | |||

| Saline |

Methodologies for Evaluating Animal Survival and Microbiological Parameters in Preclinical Models

Preclinical studies evaluating the efficacy of this compound have employed animal models, particularly the Golden Syrian hamster model of Clostridium difficile infection (CDI), to assess outcomes such as animal survival and key microbiological parameters. This model is considered relevant as it replicates many of the clinical symptoms observed in human CDI. frontiersin.org

To evaluate the impact of this compound on animal survival, studies typically involve inducing infection in hamsters using a toxigenic strain of C. difficile. Treatment with this compound, a comparator drug (such as vancomycin), or a vehicle control commences after infection is established. Survival data from cohorts of animals are then analyzed, often utilizing statistical methods like Cox regression analysis. nih.govasm.org Survival is monitored over a defined period, with studies sometimes right-censoring data, for example, not observing animals beyond a specific timeframe like day 21. nih.govasm.org

Detailed research findings from these studies have demonstrated the efficacy of this compound in improving survival rates in infected animals. For instance, in a hamster model of CDI, this compound at a specific dose significantly decreased the risk of death compared to both a saline control and vancomycin at a standard comparator dose. nih.govasm.org Analysis of pooled data from multiple experimental groups indicated that the observed survival benefit with this compound treatment, compared to vancomycin, was largely attributable to a reduction in the risk of disease recurrence following the cessation of treatment. nih.govasm.org Furthermore, in animals that were successfully treated with either this compound or vancomycin and survived until the end of the study, C. difficile toxin was often undetectable in their cecal contents. nih.govasm.org

The following table summarizes representative survival data from a preclinical study comparing this compound to vancomycin and saline in a hamster model of CDI:

| Treatment Group | Risk Reduction in Death vs. Saline (%) | Risk Reduction in Death vs. Vancomycin (%) |

| This compound (5 mg/kg) | 79 (P < 0.0001) | 69 (P = 0.0022) |

| Vancomycin (20 mg/kg) | Not specified in comparison | Not applicable |

| Saline | Not applicable | Not applicable |

Note: Data derived from preclinical studies in a hamster model of CDI. nih.govasm.org

These methodologies and the data generated are crucial for understanding the in vivo effectiveness of this compound against C. difficile and its impact on host survival and toxin production in a controlled preclinical setting.

Preclinical Pharmacokinetics and Pharmacodynamics of Lff 571

Absorption and Distribution Studies in Preclinical Models

Absorption and distribution studies in preclinical models aim to determine the extent to which a drug enters the systemic circulation after administration and how it is subsequently distributed throughout the body admescope.comrsc.orgmdpi.com. For LFF-571, given its intended use for a localized gastrointestinal infection, limited systemic absorption and high gut concentrations are desirable characteristics researchgate.netfrontiersin.orgnih.gov.

Fecal and Systemic Concentration Profiles in Animal Studies

Studies in animal models have investigated the concentration profiles of this compound in both feces and systemic circulation following administration. These studies consistently show that this compound achieves high concentrations in the feces while exhibiting minimal systemic absorption researchgate.nettandfonline.comnih.gov. For instance, in healthy volunteers receiving this compound, high fecal concentrations and low levels of systemic exposure were observed researchgate.net. In patients with C. difficile infection, limited systemic exposure was noted after repeated oral dosing, with the highest observed serum concentration being significantly lower than fecal levels tandfonline.comnih.gov. Fecal concentrations at the end of treatment in patients ranged considerably, from 107 to 12,900 μg/g tandfonline.comnih.gov. The limited systemic exposure in both healthy subjects and patients is consistent with this compound primarily remaining within the lumen of the gastrointestinal tract nih.gov.

Table 1: Summary of this compound Concentrations in Preclinical and Clinical Studies

| Matrix | Population | Concentration Range (approximate) | Key Finding | Source |

| Feces | Healthy Subjects | High | High colonic concentrations achieved | researchgate.netfrontiersin.org |

| Serum | Healthy Subjects | Minimal (e.g., 3.2 ng/mL max) | Limited systemic absorption | researchgate.nettandfonline.com |

| Feces | Patients with CDI | 107 - 12,900 μg/g | High fecal levels at end of treatment | tandfonline.comnih.gov |

| Serum | Patients with CDI | Limited (e.g., 41.7 ng/mL highest observed) | Limited systemic exposure after repeated dosing | tandfonline.comnih.gov |

Note: Data compiled from various sources and may represent different study designs and dosages.

Metabolism and Excretion Considerations in Preclinical Development

Drug metabolism involves the biochemical modification of a drug by living organisms, while excretion is the process by which a drug or its metabolites are eliminated from the body admescope.combioivt.com. For this compound, given its low systemic absorption, metabolism and excretion pathways in preclinical models would primarily pertain to the small amount that is absorbed systemically or the fate of the unabsorbed drug in the gastrointestinal tract. While specific detailed preclinical metabolism and excretion studies for this compound are not extensively detailed in the provided search results, the observation of high fecal concentrations suggests that a significant portion of the orally administered dose is not absorbed and is likely excreted unchanged in the feces researchgate.nettandfonline.comnih.gov. This is a desired property for a gut-targeted antibiotic.

Relationship between this compound Exposure and Pharmacological Effects in Preclinical Systems (Preclinical PK/PD Modeling)

Pharmacokinetic/pharmacodynamic (PK/PD) modeling in preclinical systems aims to quantify the relationship between drug exposure (PK) and its pharmacological effect (PD) catapult.org.uknih.govallucent.com. This helps in understanding the dose-response relationship and predicting the time course of drug effects catapult.org.uk. For this compound, preclinical PK/PD relationships would focus on correlating the high fecal concentrations with its efficacy against C. difficile in animal models nih.gov.

Table 2: Relationship between Fecal Concentration and C. difficile Susceptibility

| Parameter | Value (approximate) | Source |

| This compound Fecal Concentration Range (End of Treatment) | 107 - 12,900 μg/g | tandfonline.comnih.gov |

| C. difficile MIC90 for this compound | 0.25 - 0.5 μg/mL | nih.gov |

Note: High fecal concentrations are significantly above the MIC90 for C. difficile.

Structure Activity Relationship Sar and Analogue Research of Lff 571

Identification of Key Structural Determinants for LFF-571's Biological Activity

The biological activity of this compound, like other thiopeptide antibiotics, is intrinsically linked to its complex macrocyclic structure, which includes multiple thiazole (B1198619) rings and a central pyridine (B92270) moiety. jst.go.jpmdpi.com Studies on GE2270 A and its derivatives have provided insights into the structural features critical for binding to EF-Tu and inhibiting protein synthesis. asm.orgjst.go.jpnih.gov

Significant semisynthetic SAR efforts have focused on the C-terminal tail of GE2270, immediately following thiazole 12. researchgate.net This region has been shown to be important for EF-Tu binding and increasing solubility. researchgate.net The mechanism of action of LFF571 against C. difficile is hypothesized to parallel that of related semisynthetic monoacidic derivatives of GE2270 A against S. aureus, involving the specific blocking of protein synthesis. researchgate.netasm.org

Mutations in the tuf gene, which encodes EF-Tu, can lead to reduced susceptibility to this compound. asm.orgnih.gov Specifically, a G260E substitution in the thiopeptide-binding pocket of C. difficile EF-Tu has been identified in mutants with reduced susceptibility. asm.org This highlights the importance of the interaction with EF-Tu as a key determinant of this compound's activity.

Rational Design and Synthesis of this compound Analogues

The rational design and synthesis of this compound analogues were driven by the need to overcome limitations of the natural product GE2270 A, such as poor aqueous solubility, while maintaining or improving antibacterial potency and selectivity. nih.govnovartis.comnih.gov This involved designing 4-aminothiazolyl analogues of GE2270 A. nih.gov

Medicinal chemistry optimization efforts focused on improving physicochemical properties, including aqueous solubility and chemical stability, of the 4-aminothiazolyl natural product template. novartis.comacs.org These efforts also aimed to enhance in vitro and in vivo antibacterial activity. nih.govnovartis.com The synthesis of these complex analogues often involved specific chemical methodologies, such as copper-mediated synthesis for preparing 4-thiazolyl imidazole (B134444) analogues. nih.gov

The studies characterized structure-activity relationships, structure-solubility relationships, cocrystallographic interactions, pharmacokinetics, and efficacy in animal models of infection to guide the design process. nih.govnovartis.com

SAR Studies Correlating Chemical Modifications with Potency and Selectivity

SAR studies have been crucial in understanding how specific chemical modifications to the GE2270 A scaffold impact the potency and selectivity of the resulting analogues, including this compound. These studies identified a series of dicarboxylic acid derivatives that showed significantly enhanced solubility and efficacy profiles compared to previously studied monoacid-based development candidates. nih.govnovartis.com This indicates that the presence and position of carboxylic acid groups play a vital role in the compound's properties.

Modifications in the C-terminal tail region of GE2270 have provided evidence for the importance of chemical functionalities in this part of the molecule for EF-Tu binding and increased solubility. researchgate.net

Studies on other GE2270 congeners have also contributed to the understanding of SAR within this class of antibiotics. For example, research on naturally occurring GE2270 congeners from Nonomuraea jiangxiensis showed that the presence of specific groups (methylene-oxy-methyl and methyl) on thiazole rings D and E were important for antibacterial activity. mdpi.com

The selectivity of this compound towards Gram-positive bacteria, including C. difficile, with limited activity against Gram-negative organisms and certain commensal bacteria like bifidobacteria and lactobacilli, is a key aspect of its profile. tandfonline.comasm.org SAR studies aim to understand the structural basis for this selectivity, which is advantageous for treating infections like CDI while minimizing disruption to the gut microbiota. tandfonline.comtandfonline.comasm.org

Investigation of GE2270 A Derivatives and Their Enhanced Profiles

The investigation of GE2270 A derivatives has led to the identification of compounds with enhanced bioactivity and improved profiles compared to the parent natural product. LFF571 itself is a prime example, being a semisynthetic thiopeptide derivative of GE2270 A with enhanced potency and tolerance in C. difficile infection models. researchgate.netresearchgate.net

Beyond this compound, other GE2270 A derivatives have been explored. For instance, NAI003, another derivative, has shown high selectivity against Propionibacterium acnes and is being investigated as a topical antibiotic for acne treatment. researchgate.netresearchgate.net This demonstrates the potential to tailor the activity spectrum of GE2270 A derivatives through chemical modification.

Semisynthetic derivatization has been successful in fine-tuning the spectrum of activity of thiopeptides. researchgate.net Cycloalkylurethane-based diacid and triacid analogues have also exhibited good antibacterial activity against Gram-positive organisms. researchgate.net

The optimization of GE2270 eventually led to LFF571, a compound that has undergone clinical trials for the treatment of C. difficile. researchgate.net The discovery of aminothiazole derivatives of GE2270 A that target EF-Tu has led to the identification of preclinical development candidates with activity against difficult-to-treat Gram-positive pathogens and increased aqueous solubility compared to GE2270 A. nih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 42638236 nih.govnih.gov |

| GE2270 A | 16186054 nih.gov |

Interactive Data Tables

Based on the text, here is a summary of MIC data for LFF571 against C. difficile compared to other antibiotics:

| Antibiotic | Organism | MIC Range (µg/ml) | MIC50 (µg/ml) | MIC90 (µg/ml) | Source |

| LFF571 | C. difficile | ≤0.5 | - | ≤0.5 | asm.org |

| LFF571 | C. difficile (50 strains) | - | - | 0.25 | asm.org |

| Fidaxomicin (B1672665) | C. difficile (50 strains) | - | - | 0.5 | asm.org |

| Vancomycin (B549263) | C. difficile (50 strains) | - | - | 2 | asm.org |

| Metronidazole (B1676534) | C. difficile (50 strains) | - | - | 2 | asm.org |

| LFF571 | C. difficile (21 strains) | - | 1 | 1 | asm.org |

| Fidaxomicin | C. difficile (21 strains) | - | 0.06 | 0.12 | asm.org |

Note: Some sources provide ranges or specific MIC90 values, while others provide MIC50 and MIC90. The values are presented as found in the cited text.

Broader Biological Interactions and Selectivity Profiling of Lff 571

Selectivity of LFF-571 Against Gut Microbiota Components

Studies have investigated the in vitro activity of this compound against a wide range of bacteria found in the intestinal tract to understand its potential impact on the gut microbiota. This compound demonstrates potent activity against Clostridium difficile, the primary target organism for which it was developed. nih.gov Its activity extends to most other Gram-positive anaerobes. tandfonline.comnih.gov

However, this compound exhibits limited activity against anaerobic Gram-negative organisms, including species within the Bacteroides fragilis group such as Bacteroides thetaiotaomicron, Bacteroides ovatus, and Parabacteroides distasonis. tandfonline.comdovepress.com Other less susceptible Gram-negative species include Prevotella bivia, Prevotella melaninogenica/denticola, and Veillonella spp. dovepress.com The minimal inhibitory concentrations (MICs) for Bacteroides fragilis were reported as 4 and 8 µg/mL, while the MIC90 for other species in the B. fragilis group and the aforementioned Gram-negative anaerobes was >32 µg/mL. dovepress.com This reduced activity against Gram-negative anaerobes suggests that this compound may have a less disruptive impact on this significant component of the normal gut microbiota compared to broader-spectrum antibiotics. dovepress.com

Activity against Gram-positive aerobes has also been noted, including lactobacilli and enterococci. nih.gov However, compared to its potent activity against C. difficile (MIC90, ≤0.25 μg/ml), the activity against some beneficial Gram-positive bacteria like bifidobacteria and lactobacilli is less pronounced. nih.govnih.gov For instance, the MIC90 for bifidobacteria was >32 μg/ml, and for lactobacilli, it was 8 μg/ml. nih.gov This differential activity profile contributes to the understanding of this compound's selectivity within the complex gut microbial ecosystem.

A comparative in vitro study evaluating this compound against 50 strains of C. difficile and 630 other intestinal isolates showed this compound had excellent activity against C. difficile (MIC90, 0.25 μg/ml), which was lower than that of fidaxomicin (B1672665) (MIC90, 0.5 μg/ml), vancomycin (B549263), and metronidazole (B1676534) (both MIC90s, 2 μg/ml). nih.gov While active against most other Gram-positive anaerobes, its activity was notably lower against bifidobacteria and lactobacilli. nih.gov

The following table summarizes the in vitro activity of this compound against key bacterial groups found in the gut:

| Bacterial Group | This compound Activity | Representative MIC90 (µg/mL) | Source |

| Clostridium difficile | Potent | ≤0.25 | nih.govnih.gov |

| Gram-positive Anaerobes | Good | ≤0.25 (most species) | tandfonline.comnih.govnih.gov |

| Bifidobacteria | Limited | >32 | nih.gov |

| Lactobacilli | Moderate | 8 | nih.gov |

| Gram-negative Anaerobes | Limited | >32 (MIC90 for many species) | tandfonline.comnih.govdovepress.com |

| Bacteroides fragilis group | Limited | 4-8 (MIC range) | dovepress.com |

Off-Target Interactions and Comprehensive Selectivity Profiling (excluding safety/adverse effects)

This compound's mechanism of action is centered on inhibiting bacterial protein synthesis by targeting EF-Tu. tandfonline.comnih.govresearchgate.netasm.org This target is essential for bacterial translation. nih.govnih.gov Studies characterizing the mechanism of activity of this compound found no evidence of inhibition of other bacterial biosynthetic pathways or disruption of bacterial membranes. nih.gov

The selectivity of this compound for bacterial EF-Tu contributes to its differential activity against various bacterial species. The limited activity against Gram-negative organisms, for instance, is likely related to factors such as the permeability barrier of the outer membrane, which can hinder antibiotic access to intracellular targets like EF-Tu. nih.gov

Compared to other antibiotics used for C. difficile infection, such as vancomycin and metronidazole, which can significantly disrupt the normal gut flora, this compound's narrower spectrum, particularly its reduced activity against Gram-negative anaerobes and some beneficial Gram-positive bacteria, suggests a more selective profile within the gut environment. dovepress.comasm.org This selectivity is hypothesized to be beneficial in preserving the colonization resistance provided by the normal gut microbiota. dovepress.com

While the primary focus of selectivity profiling for this compound has been on its antibacterial spectrum against gut commensals and pathogens, its specific interaction with bacterial EF-Tu is the key determinant of its molecular selectivity. There is no indication from the provided search results of significant off-target interactions with host (human) cellular processes, consistent with its targeted mechanism against a bacterial-specific factor.

Modulation of Bacterial Virulence Factors Beyond Growth Inhibition (e.g., toxin production)

Beyond its direct inhibitory effect on bacterial growth, research has explored the ability of this compound to modulate the production of bacterial virulence factors, particularly C. difficile toxins A and B. These toxins are the primary mediators of C. difficile infection (CDI) symptoms. nih.govasm.orgd-nb.info

Studies have shown that this compound can reduce the production of C. difficile toxins A and B. tandfonline.comnih.govresearchgate.netd-nb.info Notably, this reduction in toxin levels has been observed even at subinhibitory concentrations of this compound, meaning concentrations below those required to completely halt bacterial growth. nih.govasm.orgnih.gov

An in vitro study investigating C. difficile growth and toxin A and B levels in the presence of this compound, fidaxomicin, vancomycin, and metronidazole found that this compound led to strain-dependent effects on toxin production. nih.govasm.org Treatment with subinhibitory concentrations of this compound resulted in decreased toxin levels and more rapid declines in toxin production compared to the inhibition of colony formation. nih.govasm.org Fidaxomicin, another protein synthesis inhibitor, showed a similar pattern regarding toxin levels versus viable cell counts. nih.govasm.org In contrast, incubation of some toxigenic C. difficile strains with subinhibitory concentrations of vancomycin or metronidazole had the potential to increase toxin levels in the culture supernatant. nih.govasm.orgnih.gov

The hypothesized mechanism for this compound's ability to reduce toxin expression, even at subinhibitory concentrations, is linked to its inhibition of protein translation (via EF-Tu binding). asm.orgnih.gov Since toxins are proteins, inhibiting the bacterial protein synthesis machinery directly impacts their production. asm.orgnih.gov This effect is consistent with observations for other translation-inhibiting compounds. asm.orgnih.gov

The ability of this compound to reduce toxin levels, potentially alleviating symptoms, is considered a beneficial attribute, although the full clinical relevance of this finding requires further study in patients. nih.gov

Advanced Research Methodologies and Computational Approaches in Lff 571 Studies

Application of Omics Technologies to Elucidate LFF-571's Impact on Bacterial Physiology

Omics technologies, such as transcriptomics and proteomics, offer a comprehensive view of the global molecular changes occurring within a bacterium in response to an external stimulus like an antibiotic. Transcriptomics involves the study of the complete set of RNA transcripts, while proteomics focuses on the entire complement of proteins. By analyzing changes in gene expression (transcriptomics) and protein abundance (proteomics), researchers can gain insights into the cellular pathways affected by this compound treatment.

Applying these technologies to bacteria exposed to this compound could reveal how the organism responds to the inhibition of protein synthesis. For instance, transcriptomic analysis might show altered expression levels of genes involved in ribosome biogenesis, stress response pathways, or metabolic processes as the bacterium attempts to adapt or survive under the inhibitory pressure of this compound. Proteomic studies could complement these findings by identifying which proteins are upregulated or downregulated, providing direct evidence of changes at the functional molecular level. Integrated multi-omics approaches, combining data from transcriptomics, proteomics, and potentially metabolomics, can offer a more holistic understanding of the complex cellular network perturbations induced by this compound. This multi-faceted analysis helps to build a detailed picture of this compound's impact beyond just its primary target, providing insights into the broader physiological consequences of EF-Tu inhibition.

Structural Biology Techniques (e.g., Cocrystallography) to Delineate Molecular Interactions

Structural biology techniques are indispensable for visualizing the three-dimensional arrangement of atoms in biological molecules and understanding how they interact. X-ray crystallography is a prominent method used to determine the atomic and molecular structure of a crystal, including proteins and protein-ligand complexes. Cocrystallography, specifically, involves crystallizing a protein in the presence of its ligand, allowing for the direct determination of the binding pose and the specific interactions between the two molecules.

Given that this compound targets bacterial EF-Tu, cocrystallography of this compound bound to EF-Tu would provide invaluable atomic-level details of their interaction. This would include identifying the specific amino acid residues in EF-Tu that make contact with this compound, the types of interactions involved (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions), and any conformational changes in the protein or ligand upon binding. Such structural information is critical for understanding the high affinity binding of this compound to EF-Tu and how this interaction leads to the inhibition of protein synthesis. asm.org By revealing the precise molecular interface, cocrystallography provides a foundation for structure-based drug design, enabling rational modifications to the this compound structure to potentially improve potency, specificity, or other desirable properties.

Computational Modeling and Simulation in Understanding this compound's Mechanism and Optimizing Analogues

Computational modeling and simulation play a significant role in modern drug discovery and biological research, complementing experimental techniques by providing theoretical insights and predictive capabilities. Techniques such as molecular docking and molecular dynamics simulations can be applied to study the interaction of this compound with its target, EF-Tu.

Future Directions and Conceptual Implications of Lff 571 Research

Emerging Research Areas for LFF-571 and its Derivatives

While this compound's development for CDI faced challenges, its unique mechanism of action suggests potential in other areas. As a semisynthetic derivative of GE2270 A, further chemical modifications could lead to novel derivatives with altered properties, such as improved solubility, expanded spectrum of activity, or enhanced potency against specific pathogens. nih.govosti.gov Although Novartis discontinued (B1498344) its antibiotic development program for this compound in 2018, the potential of elfamycins, the class of antibiotics to which this compound belongs, is being reconsidered due to the urgent need for new antibiotics and the emergence of resistance to existing drugs. researchgate.netnih.gov Research could focus on identifying novel naturally produced elfamycin variants or systematically improving existing compounds like this compound. nih.gov

Challenges and Limitations in Preclinical this compound Research

Preclinical research on this compound, like many antibiotic candidates, faces inherent challenges and limitations. One significant challenge in preclinical antibiotic research is ensuring that in vitro findings translate effectively to in vivo efficacy. d-nb.info While this compound demonstrated potent in vitro activity against C. difficile and other Gram-positive bacteria, including strains resistant to marketed antibiotics, and showed efficacy in animal models, the complexity of the host environment and infection dynamics can impact drug performance. nih.govnih.govasm.org

Another limitation in preclinical studies can be the selection of resistant mutants. Although the frequency of selecting single-step mutants of C. difficile with reduced susceptibility to this compound in vitro was low, the emergence of resistance through mutations in the tuf gene, encoding EF-Tu, has been observed. nih.govnih.gov Specifically, a G260E substitution in the thiopeptide-binding pocket of EF-Tu has been identified as a mechanism of reduced susceptibility. nih.gov Understanding the mechanisms and frequency of resistance development is crucial in preclinical evaluation. nih.gov

Furthermore, preclinical animal models, while valuable, have limitations in fully mimicking human infections and predicting clinical outcomes. d-nb.info Factors such as differences in metabolism, immune response, and the complexity of the gut microbiota in the context of CDI can influence the observed efficacy and the development of resistance. d-nb.info

Potential for this compound as a Research Tool for Elongation Factor Biology

This compound's specific interaction with bacterial elongation factor Tu (EF-Tu) makes it a valuable research tool for studying the biology of this essential protein. nih.govtandfonline.comnih.gov EF-Tu is a highly conserved GTPase that plays a critical role in bacterial protein synthesis by delivering aminoacylated tRNAs to the ribosome. nih.govtaylorandfrancis.com By binding to EF-Tu, this compound inhibits this crucial step in translation. nih.govtandfonline.comnih.gov

Research using this compound can help to:

Further elucidate the precise binding site and mechanism of inhibition of EF-Tu by thiopeptide antibiotics. Crystallographic studies, such as those investigating EF-Tu in complex with related compounds, provide detailed insights into these interactions. rcsb.org

Investigate the dynamics of EF-Tu conformational changes during the translation cycle and how these are affected by antibiotic binding. nih.gov

Study the impact of specific mutations in EF-Tu on its interaction with this compound and on bacterial susceptibility. nih.govnih.gov The identification of the G260E substitution in C. difficile EF-Tu highlights the utility of this compound in probing critical residues involved in antibiotic binding and resistance. nih.gov

Explore the broader roles of EF-Tu in bacterial physiology beyond translation, as elongation factors have been implicated in other cellular processes. cambridge.org

The use of this compound in in vitro translation assays and studies with purified EF-Tu can provide fundamental insights into the essential process of bacterial protein synthesis and the vulnerability of EF-Tu as an antibiotic target. nih.gov

Theoretical Contributions of this compound Research to Antibiotic Discovery Paradigms

The research surrounding this compound contributes to the evolving paradigms in antibiotic discovery, particularly in the context of addressing antimicrobial resistance and targeting previously underexplored mechanisms. tandfonline.com

This compound, as a representative of the elfamycin class targeting EF-Tu, highlights the potential of focusing on novel bacterial targets beyond the traditional ones like cell wall synthesis, protein synthesis (ribosomal), and DNA replication. nih.govpatsnap.com The fact that this compound's mechanism involves inhibiting EF-Tu, a target less commonly exploited by currently marketed antibiotics, offers a potential avenue for overcoming existing resistance mechanisms. nih.govnih.gov

Furthermore, the development path of this compound, starting from a natural product (GE2270 A) and involving semisynthetic modification to improve its properties, exemplifies a valuable strategy in antibiotic discovery. nih.govosti.gov This approach leverages the diverse chemical scaffolds found in nature and optimizes them for therapeutic use.

The challenges encountered during the clinical development of this compound, such as the need for high fecal concentrations and limited systemic absorption for treating CDI, also inform future antibiotic discovery efforts, particularly for targeted delivery to the site of infection. dovepress.com

The study of resistance mechanisms to this compound, specifically mutations in EF-Tu, provides valuable data for understanding how bacteria can develop resistance to EF-Tu inhibitors. nih.govnih.gov This knowledge can guide the design of future compounds that are less susceptible to such resistance mechanisms.

In essence, this compound research underscores the importance of exploring diverse molecular targets, utilizing natural product scaffolds, and thoroughly characterizing resistance mechanisms to combat the growing threat of antimicrobial resistance and inform the development of new antibiotic discovery paradigms. nih.govtandfonline.com

Q & A

Q. What experimental methodologies are recommended to investigate LFF-571’s mechanism of action targeting bacterial elongation factor Tu (EF-Tu)?

- Methodological Answer : To study EF-Tu inhibition, use in vitro assays such as:

- Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to quantify binding affinity between this compound and EF-Tu .

- Bacterial kill curves combined with minimum inhibitory concentration (MIC) assays to correlate binding efficacy with bacterial growth suppression.

- Co-crystal structure analysis (if available) to map interaction sites between this compound and EF-Tu, guiding mutagenesis studies to identify resistance-prone residues .

Q. How should researchers design experiments to optimize this compound’s solubility and stability in preclinical models?

- Methodological Answer :

- Solubility screening : Test solvents like DMSO (as this compound is soluble in DMSO) and aqueous buffers with surfactants (e.g., polysorbate 80) for formulation stability .

- Storage conditions : Conduct accelerated stability studies under varying temperatures (e.g., -20°C vs. 4°C) and pH levels to determine optimal storage protocols .

- Pharmacokinetic (PK) profiling : Use LC-MS/MS to measure plasma and tissue concentrations in animal models, ensuring bioactivity aligns with in vitro data .

Q. What comparative approaches are valid for evaluating this compound’s efficacy against vancomycin in Clostridium difficile infection models?

- Methodological Answer :

- In vitro : Compare MIC values in clinical isolates, including multidrug-resistant strains.

- In vivo : Use murine colitis models to measure colony-forming unit (CFU) reductions in fecal samples post-treatment.

- Resistance monitoring : Perform serial passage experiments to assess resistance development rates for both antibiotics, focusing on EF-Tu mutations (this compound) vs. cell wall synthesis alterations (vancomycin) .

Advanced Research Questions

Q. How can researchers investigate emerging resistance to this compound in Gram-positive pathogens?

- Methodological Answer :

- Genomic sequencing : Identify mutations in EF-Tu coding regions (e.g., tuf gene) from resistant strains generated via serial sub-MIC exposure .

- Functional validation : Clone mutated EF-Tu into susceptible strains and measure this compound’s binding affinity using fluorescence polarization assays .

- Structural analysis : Compare co-crystal structures of wild-type vs. mutant EF-Tu to pinpoint steric or electronic changes affecting drug binding .

Q. What strategies resolve contradictions between this compound’s potent in vitro activity and variable in vivo efficacy?

- Methodological Answer :

- PK/PD modeling : Integrate time-kill curve data with plasma/tissue concentration profiles to optimize dosing regimens .

- Efflux pump analysis : Investigate P-glycoprotein-mediated efflux using MDCK-II cell monolayers (transfected with MDR1) to assess blood-brain barrier penetration limitations, as seen in STI-571 studies .

- Tissue penetration studies : Use radiolabeled this compound in animal models to quantify distribution in target sites (e.g., gastrointestinal tract) .

Q. How can co-crystal structure data guide the rational design of this compound analogs with enhanced target affinity?

- Methodological Answer :

- Computational docking : Use software like AutoDock Vina to simulate interactions between this compound derivatives and EF-Tu, prioritizing compounds with improved hydrogen-bond networks or reduced steric clashes .

- Late-stage functionalization : Modify the thiopeptide core via Suzuki-Miyaura cross-coupling to introduce fluorinated or polar groups, enhancing binding entropy or solubility .

- SAR studies : Test analogs in MIC assays against wild-type and resistant strains, correlating structural changes with activity loss/gain .

Data Contradiction Analysis

Q. How should researchers address discrepancies in this compound’s bactericidal activity across different C. difficile ribotypes?

- Methodological Answer :

- Ribotyping and genomic clustering : Classify strains by ribotype (e.g., 027 vs. 078) and screen for EF-Tu sequence variations.

- Proteomic profiling : Compare EF-Tu expression levels via Western blot or quantitative mass spectrometry.

- Transcriptomic analysis : Use RNA-seq to identify upregulated efflux pumps or stress-response pathways in less susceptible strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.